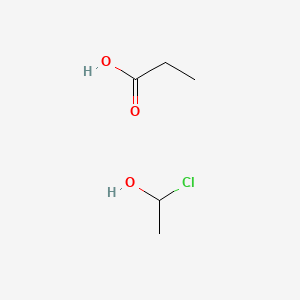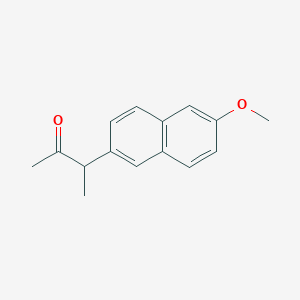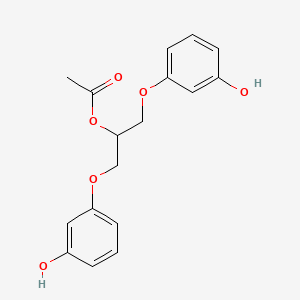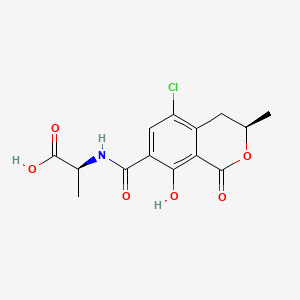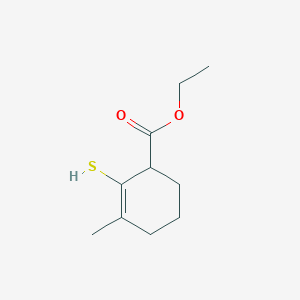-lambda~4~-sulfanylidene]benzamide CAS No. 54564-73-7](/img/structure/B14626103.png)
N-[(E)-[(Benzenesulfonyl)amino](trichloromethyl)-lambda~4~-sulfanylidene]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(E)-[(Benzenesulfonyl)amino-lambda~4~-sulfanylidene]benzamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a trichloromethyl group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the sulfonamide linkage .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of ultrasonic irradiation and green chemistry principles, such as eco-friendly solvents and catalysts, can also be employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(E)-[(Benzenesulfonyl)amino-lambda~4~-sulfanylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and trichloromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfonamides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(E)-[(Benzenesulfonyl)amino-lambda~4~-sulfanylidene]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of N-(E)-[(Benzenesulfonyl)amino-lambda~4~-sulfanylidene]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its inhibition of carbonic anhydrase IX involves binding to the active site of the enzyme, thereby preventing its catalytic activity and leading to the disruption of cellular processes in cancer cells . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and other vital functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and trichloromethyl-substituted compounds. Examples include:
- Benzenesulfonamide
- Trichloromethylbenzene
- N-Butyl-Benzenesulfonamide
Uniqueness
N-(E)-[(Benzenesulfonyl)amino-lambda~4~-sulfanylidene]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity and its potential as a multifunctional therapeutic agent set it apart from other similar compounds .
Propriétés
Numéro CAS |
54564-73-7 |
|---|---|
Formule moléculaire |
C14H11Cl3N2O3S2 |
Poids moléculaire |
425.7 g/mol |
Nom IUPAC |
N-[benzenesulfonamido(trichloromethyl)-λ4-sulfanylidene]benzamide |
InChI |
InChI=1S/C14H11Cl3N2O3S2/c15-14(16,17)23(18-13(20)11-7-3-1-4-8-11)19-24(21,22)12-9-5-2-6-10-12/h1-10H,(H,18,19,20) |
Clé InChI |
JHWHKJJNCUFNFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N=S(C(Cl)(Cl)Cl)NS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)
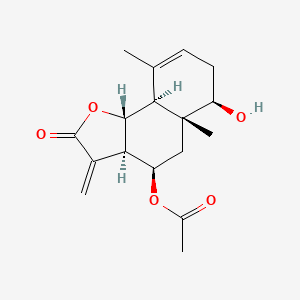

![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)
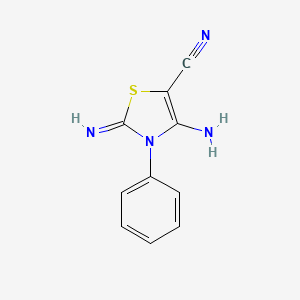


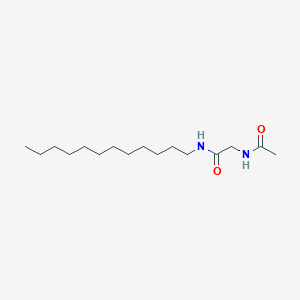
![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
